molecular formula C6H6N4O B15245029 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B15245029
M. Wt: 150.14 g/mol
InChI Key: GTDONYNJZRYIJL-UHFFFAOYSA-N
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Description

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with acetamidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate
  • 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

Uniqueness

Compared to similar compounds, 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4-methyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-3-4(2-7)5(11)10-6(8)9-3/h1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDONYNJZRYIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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